REACTION_CXSMILES
|
[F:1][C:2]([F:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH2:24]([NH2:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(OC(C)=O)(C)C>[CH2:24]([NH:31][C:3](=[O:4])[C:2]([F:10])([F:1])[CH2:6][C:7]([OH:9])=[O:8])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CC(=O)O)F
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(=O)C
|
Name
|
|
Quantity
|
2.29 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 50° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 5° C. in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 20° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred at ambient temperature for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 2 N HCl, brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The intermediate was carried forward without further purification (2.89 g, 56.8% yield)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CC(=O)O)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |